![molecular formula C17H13ClN2OS B5623901 2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5623901.png)
2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds often involves the formation of complex rings through reactions such as nucleophilic substitution, condensation, and cyclization. For instance, the synthesis of thiazolidinones, a related class of compounds, is achieved through the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, producing a series of substituted thiazolidinones (Issac & Tierney, 1996)1.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like benzothiazoles and thiazolidinones is characterized by the presence of a heteroatom (such as nitrogen or sulfur) within a cyclic structure. This configuration imparts unique electronic and steric properties, influencing their reactivity and interaction with biological targets. The conformation and structural properties of these compounds can be elucidated through spectroscopic methods and computational calculations (Issac & Tierney, 1996)1.
Chemical Reactions and Properties
Heterocyclic compounds undergo various chemical reactions that modify their structure and functional groups, affecting their biological activity and pharmacokinetic properties. For example, benzothiazoles can participate in reactions that introduce or modify substituents at different positions on the ring, altering their chemical and physical properties (Gomaa & Ali, 2020)2.
Physical Properties Analysis
The physical properties of heterocyclic compounds, including melting point, solubility, and stability, are crucial for their formulation and application in drug development. These properties are determined by their molecular structure and can be optimized through chemical modifications (Gomaa & Ali, 2020)2.
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, such as acidity, basicity, and reactivity, are influenced by the nature and position of the heteroatoms within the ring. These properties determine their behavior in chemical reactions and interactions with biological molecules, playing a crucial role in their mechanism of action as therapeutic agents (Gomaa & Ali, 2020)2.
References
properties
IUPAC Name |
2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-19-16(10-22-11)12-6-8-13(9-7-12)20-17(21)14-4-2-3-5-15(14)18/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLKLRPAIYMZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
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